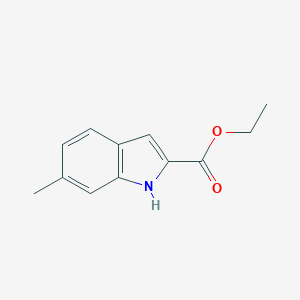

Ethyl 6-methyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFTXLHJKQYOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601351 | |

| Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-81-3 | |

| Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-methyl-1H-indole-2-carboxylate and its Chemical Class for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of Ethyl 6-methyl-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes, and potential applications, contextualized within the broader family of indole-2-carboxylates.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in publicly available databases, the closely related methyl ester, mthis compound , is registered under CAS Number 18377-65-6 [1]. This guide will leverage data from this and other related indole-2-carboxylate derivatives to provide a comprehensive scientific overview.

Introduction to the Indole-2-Carboxylate Scaffold

The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Indole derivatives exhibit a wide spectrum of biological activities, and their functionalization allows for the fine-tuning of their pharmacological profiles. The indole-2-carboxylate moiety, in particular, serves as a versatile synthetic intermediate and a key pharmacophore in various therapeutic areas. The strategic placement of substituents, such as the 6-methyl group and the 2-ethyl carboxylate ester, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. Below is a table summarizing key computed and experimental properties for this compound and its close analogs.

| Property | Value for this compound (Computed) | Value for Related Compounds (Experimental) |

| Molecular Formula | C₁₂H₁₃NO₂ | C₁₁H₁₁NO₂ (Mthis compound)[1] |

| Molecular Weight | 203.24 g/mol | 189.21 g/mol (Mthis compound)[1] |

| IUPAC Name | This compound | Mthis compound[1] |

| Melting Point | Not available | 122-125 °C (Ethyl indole-2-carboxylate)[2] |

| Boiling Point | Not available | Not available |

| Solubility | Predicted to be poorly soluble in water | Insoluble in water, soluble in organic solvents like ethanol, DMSO, and dimethylformamide. |

| XLogP3 | 2.8 (Computed for the methyl ester)[3] | 2.05020 (Ethyl 6-hydroxy-1H-indole-2-carboxylate) |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for indole ring formation, with the Fischer indole synthesis being a prominent and versatile choice. This would typically be followed by an esterification step if the indole is formed with a carboxylic acid at the 2-position.

Proposed Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule, the synthesis could proceed as follows:

-

Reaction of p-tolylhydrazine with ethyl pyruvate: p-tolylhydrazine is reacted with ethyl pyruvate in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

-

Formation of the phenylhydrazone intermediate: This initial reaction forms the corresponding phenylhydrazone.

-

Acid-catalyzed cyclization: Upon heating in the presence of the acid catalyst, the phenylhydrazone undergoes a-sigmatropic rearrangement, followed by the loss of ammonia to yield the indole ring.

-

Work-up and purification: The reaction mixture is then neutralized, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography or recrystallization.

Experimental Protocol (Illustrative)

Caution: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

To a stirred solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add ethyl pyruvate (1.05 eq) to the reaction mixture and continue stirring at room temperature for 2 hours to form the hydrazone.

-

Slowly add a solution of sulfuric acid in ethanol (e.g., 10% v/v) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Synthetic Workflow Diagram

Caption: Proposed Fischer indole synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Indole-2-carboxamides, derived from indole-2-carboxylates, have been identified as promising scaffolds in the development of novel therapeutic agents. Research into this class of compounds has revealed their potential in targeting a range of diseases.

Antiviral Activity

Derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors. The indole-2-carboxylate core can be functionalized to optimize binding to the active site of the enzyme, thereby inhibiting viral replication.

Antiparasitic Agents

Substituted indoles, including those with the indole-2-carboxamide structure, have been explored for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds can be optimized to balance potency and favorable pharmacokinetic properties.

Agonists of Transient Receptor Potential Vanilloid 1 (TRPV1)

The indole-2-carboxamide scaffold has been effectively utilized in the design of new TRPV1 agonists. TRPV1 is a non-selective cation channel involved in pain perception, and its modulation is a key area of analgesic drug development.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. Based on safety data for similar compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

In case of skin contact: Wash with plenty of soap and water.[1]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[1]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Conclusion

References

- Thermo Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

- Angene Chemical.

-

Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(15), 3465. [Link]

-

PubChem. 6-ethyl-1H-indole-2-carboxylic acid. [Link]

-

ChemSynthesis. mthis compound. [Link]

-

PubChem. mthis compound. [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

ResearchGate. (PDF) Ethyl 1H-indole-2-carboxylate. [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

Sources

Physical and chemical properties of Ethyl 6-methyl-1H-indole-2-carboxylate

An In-depth Technical Guide: Ethyl 6-methyl-1H-indole-2-carboxylate

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide array of biological targets. Within this vast chemical family, this compound emerges as a pivotal synthetic intermediate. The strategic placement of the methyl group on the benzene ring and the reactive ethyl ester on the pyrrole ring provides researchers with a versatile platform for constructing more complex, biologically active molecules. This guide offers a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its reactivity and applications, tailored for professionals in chemical research and drug development.

Section 1: Core Molecular Identity

Understanding the fundamental structure and nomenclature of this compound is the first step in harnessing its synthetic potential.

1.1. Chemical Structure

The molecule consists of a bicyclic indole core, with a methyl group at the C6 position of the benzene ring and an ethyl carboxylate group at the C2 position of the pyrrole ring.

Caption: Chemical structure of this compound.

1.2. Nomenclature and Identifiers

A consistent and unambiguous identification system is crucial for regulatory and research purposes.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 16732-81-3 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C(C)C=C2)N1 | [1] |

Section 2: Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental settings. While some data for this specific molecule is sparse, properties can be inferred from closely related analogs.

| Property | Value / Description | Notes |

| Appearance | Typically a white to pale yellow crystalline solid. | Based on analogous indole carboxylates. |

| Melting Point | Not definitively reported; expected to be a solid at room temperature. | The parent compound, ethyl indole-2-carboxylate, has a melting point of 122-125 °C. The 6-methyl substitution may alter this value. |

| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to the stable aromatic system and polar functional groups. |

| Solubility | Soluble in common organic solvents such as ethanol, DMSO, DMF, ethyl acetate, and dichloromethane. Low solubility in water. | Typical for indole esters. |

| XLogP3 | ~2.8 - 3.5 (Predicted) | The XLogP3 of the related mthis compound is 2.8[2]. The ethyl group will slightly increase lipophilicity. |

Section 3: Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint for molecular structure confirmation and purity assessment.

3.1. Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides distinct signals for each unique proton environment. Based on data from analogous structures, the following characteristic shifts (in CDCl₃ or DMSO-d₆) are expected:

-

Indole N-H: A broad singlet typically observed far downfield (> 8.0 ppm), which is exchangeable with D₂O.

-

Aromatic Protons (C4-H, C5-H, C7-H): A series of doublets and singlets in the range of 7.0-7.6 ppm, showing coupling patterns characteristic of a substituted benzene ring.

-

Pyrrole Proton (C3-H): A distinct singlet or narrow doublet around 7.0-7.2 ppm.

-

Ethyl Ester (-OCH₂CH₃): A quartet around 4.3 ppm (for the -CH₂-) and a triplet around 1.3 ppm (for the -CH₃), with a coupling constant (J) of ~7 Hz.

-

Methyl Group (-CH₃): A sharp singlet around 2.4 ppm.

3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom:

-

Ester Carbonyl (C=O): A signal in the range of 160-165 ppm.

-

Aromatic & Pyrrole Carbons: Multiple signals between 100-140 ppm.

-

Ethyl Ester (-OCH₂CH₃): Signals around 61 ppm (-OCH₂-) and 14 ppm (-CH₃).

-

Methyl Group (-CH₃): A signal around 21-22 ppm.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z of 203.

Section 4: Chemical Reactivity and Synthesis

The utility of this compound stems from the distinct reactivity of its functional groups, which can be selectively targeted in synthetic schemes.

4.1. Key Reactive Sites

Caption: Key reactive sites on this compound.

-

Indole N-H Proton: This proton is weakly acidic and can be removed by a suitable base (e.g., NaH, KOH) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, providing a straightforward method to introduce substituents at the N1 position.[3]

-

Ethyl Ester Group: This is a versatile handle for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-methyl-1H-indole-2-carboxylic acid.[3] Alternatively, it can undergo aminolysis or hydrazinolysis to form amides or hydrazides, respectively, which are key intermediates for further functionalization.[3]

-

Aromatic System: The indole ring is electron-rich and susceptible to electrophilic substitution. While the C2-ester group is deactivating, reactions such as halogenation or nitration can still occur, typically favoring the C3 position if it is unsubstituted.

4.2. Primary Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing substituted indoles.[4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.

Caption: Workflow for the Fischer Indole Synthesis.

Exemplary Protocol:

-

Hydrazone Formation: (4-methylphenyl)hydrazine is condensed with ethyl pyruvate, often in a solvent like ethanol with a catalytic amount of acetic acid. The mixture is typically stirred at room temperature or gently warmed to drive the reaction to completion, forming the corresponding hydrazone intermediate.

-

Cyclization: The isolated hydrazone is treated with a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂) and heated. This induces a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia and tautomerization to yield the final indole product.

-

Workup and Purification: The reaction is quenched by pouring it into water or ice, and the crude product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.

Section 5: Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block for creating pharmacologically active compounds. The parent scaffold, ethyl indole-2-carboxylate, is a documented reactant in the preparation of numerous therapeutic candidates.[5]

-

Scaffold for Inhibitors: The indole-2-carboxylate core is present in molecules designed as inhibitors for various enzymes and receptors. These include p38 MAP kinase inhibitors, cannabinoid CB1 receptor antagonists, and inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.

-

Antimicrobial and Antiparasitic Agents: Functionalized indoles are a rich source of antimicrobial and antiparasitic drug leads. Modifications of the indole-2-carboxamide scaffold have yielded compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7]

-

Anticancer Research: The indole nucleus is a common feature in many anticancer agents. Derivatives of indole-2-carboxylates have been explored for their antiproliferative effects against various cancer cell lines.

Section 6: Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on data for closely related analogs.[2][8][9][10]

6.1. Hazard Identification

-

GHS Classifications (Anticipated):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[8][9][10]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[8][9][10]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

6.2. Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling as a powder or during heating.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and direct light.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

PubChem. (n.d.). mthis compound. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

PubChem. (n.d.). 6-ethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). mthis compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]

-

Organic Syntheses. (n.d.). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

ACS Publications. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and beta-carbolinones. Retrieved from [Link]

-

MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-chloroindole-2-carboxylate. Retrieved from [Link]

-

NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]

Sources

- 1. 6-methyl-1H-indole-2-carboxylic acid ethyl ester 95% | CAS: 16732-81-3 | AChemBlock [achemblock.com]

- 2. mthis compound | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-methyl-1H-indole-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this indole derivative through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound belongs to the vast family of indole derivatives, which are integral scaffolds in numerous natural products and pharmacologically active compounds.[1] The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring quality control in synthetic processes. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the unambiguous identification and characterization of this target molecule. While direct spectroscopic data for this compound is not extensively published, this guide will draw upon established data for the parent compound, Ethyl 1H-indole-2-carboxylate, and closely related analogs such as Mthis compound, to provide a robust and predictive analysis.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, presented below, highlights the key functional groups and proton/carbon environments that will be interrogated by various spectroscopic methods.

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

Based on known data for similar indole-2-carboxylates, the following ¹³C chemical shifts are predicted for this compound. [1][2]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~162 |

| C-2 (indole) | ~127 |

| C-3 (indole) | ~108 |

| C-3a (indole) | ~127 |

| C-4 (indole) | ~122 |

| C-5 (indole) | ~120 |

| C-6 (indole) | ~135 |

| C-7 (indole) | ~113 |

| C-7a (indole) | ~138 |

| O-CH₂ (ethyl) | ~61 |

| CH₃ (methyl at C6) | ~21 |

| O-CH₂-CH₃ (ethyl) | ~14 |

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg is ideal).

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and calibration (often referenced to the solvent peak, e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The characteristic IR absorption bands for this compound are expected to be similar to those of Ethyl 1H-indole-2-carboxylate. [3][4]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (indole) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1680 - 1710 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (ester) | 1200 - 1300 | Strong |

Table 3: Predicted IR Absorption Bands for this compound.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 3: Workflow for IR Spectroscopy using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometric Data

For this compound (C₁₂H₁₃NO₂), the expected mass spectrometric data is as follows:

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol

-

Exact Mass: 203.0946 g/mol

-

Predicted [M+H]⁺: 204.1025

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 203. A characteristic fragmentation would be the loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 158.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography (LC) system for sample introduction.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Data Analysis: Determine the molecular weight from the mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, drawing upon established knowledge of closely related indole derivatives. The detailed experimental protocols and interpretive guidance herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, ensuring the accurate and reliable structural elucidation of this important molecule.

References

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

ChemSynthesis. (n.d.). mthis compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). mthis compound. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 6-methyl-1H-indole-2-carboxylate

Introduction: The Significance of Ethyl 6-methyl-1H-indole-2-carboxylate in Drug Discovery

This compound is a heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] This particular derivative, with its ethyl ester and methyl group substitutions, serves as a crucial building block in the synthesis of more complex molecules targeting a range of therapeutic areas. Its precise characterization and quantification are paramount in drug development, from early-stage discovery and process development to quality control of the final active pharmaceutical ingredient (API). Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the cornerstone analytical technique for this purpose.[2] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into method development, data interpretation, and practical applications for researchers, scientists, and drug development professionals.

Core Principles of Mass Spectrometry for the Analysis of Indole Derivatives

The successful mass spectrometric analysis of a small molecule like this compound hinges on the appropriate selection of ionization technique and mass analyzer. The goal is to efficiently generate gas-phase ions of the analyte and then separate them based on their mass-to-charge ratio (m/z) to provide information on molecular weight and structure.

Ionization Techniques: Electrospray Ionization (ESI)

For polar, thermally labile molecules such as indole derivatives, Electrospray Ionization (ESI) is the preferred method.[3][4][5] ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation, preserving the molecular ion for accurate molecular weight determination. The indole nitrogen and the ester group in this compound can be readily protonated in the positive ion mode, forming the [M+H]⁺ ion.

Mass Analyzers: The Power of High-Resolution Mass Spectrometry (HRMS)

In the context of pharmaceutical analysis, where the identification of trace impurities and degradation products is critical, high-resolution mass spectrometry (HRMS) is indispensable.[2][6][7] Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide exceptional mass accuracy (typically <5 ppm), enabling the unambiguous determination of elemental compositions for the parent molecule and its fragments. This level of detail is crucial for structural elucidation and for differentiating between isobaric species (molecules with the same nominal mass but different elemental compositions).

Experimental Workflow: A Step-by-Step Guide

A robust and reproducible mass spectrometry workflow is essential for obtaining high-quality data. The following protocol outlines the key steps for the analysis of this compound.

Diagram of the Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis.

Step 1: Sample Preparation

The primary objective of sample preparation is to introduce a clean, quantifiable sample into the mass spectrometer.[8][9]

-

Dissolution: Accurately weigh a small amount of the this compound standard or sample and dissolve it in a suitable organic solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).

-

Serial Dilution: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and good peak shape.

-

Internal Standard: For quantitative analysis, add a known concentration of an internal standard to all samples and standards. A suitable internal standard would be a structurally similar molecule with a different mass, for example, Ethyl 5-methyl-1H-indole-2-carboxylate.

Step 2: Liquid Chromatography (LC) Separation

Liquid chromatography is coupled with mass spectrometry (LC-MS) to separate the analyte of interest from impurities and matrix components before it enters the mass spectrometer.[10][11]

-

Column: A C18 reversed-phase column is a good starting point for the separation of indole derivatives.

-

Mobile Phase: A typical mobile phase consists of:

-

A: Water with 0.1% formic acid (to aid protonation)

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A gradient elution, where the percentage of the organic mobile phase (B) is increased over time, is generally effective for separating compounds with a range of polarities. A representative gradient is shown in the table below.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is suitable for standard analytical LC columns.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.

| Time (min) | %A | %B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 90 | 10 |

| 12.0 | 90 | 10 |

| Table 1: Example of a Gradient Elution Program. |

Step 3: Mass Spectrometry (MS) Detection

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is used to generate the protonated molecule [M+H]⁺.

-

Full Scan MS: Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., m/z 50-500). This allows for the identification of the molecular ion of this compound (expected [M+H]⁺ at m/z 204.1025 for C₁₂H₁₄NO₂⁺) and any potential impurities.

-

Tandem MS (MS/MS): Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 204.1025) to induce fragmentation and obtain structural information. This is achieved by isolating the precursor ion, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and analyzing the resulting product ions.

Data Interpretation: Unraveling the Fragmentation Pattern

The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be driven by the lability of the ethyl ester group and the stability of the indole ring.[12][13][14]

Expected Fragmentation Pathways:

-

Loss of Ethylene: A common fragmentation pathway for ethyl esters is the neutral loss of ethylene (C₂H₄, 28.0313 Da) via a McLafferty-type rearrangement, leading to the formation of a carboxylic acid fragment.

-

Loss of Ethanol: The neutral loss of ethanol (C₂H₅OH, 46.0419 Da) can also occur.

-

Decarboxylation: Subsequent loss of carbon dioxide (CO₂, 43.9898 Da) from the carboxylic acid fragment is a possibility.

-

Cleavage of the Ester Group: Direct cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical (•OC₂H₅, 45.0340 Da) or an ethyl radical (•C₂H₅, 29.0391 Da) followed by the loss of carbon monoxide (CO, 27.9949 Da).

Proposed Fragmentation Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. organomation.com [organomation.com]

- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 14. chem.libretexts.org [chem.libretexts.org]

The Diverse Biological Landscape of 6-Methyl Substituted Indole-2-Carboxylates: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Strategic substitution on the indole ring system is a critical methodology for modulating pharmacological activity, enhancing potency, and refining selectivity. This technical guide focuses on a specific, promising subclass: 6-methyl substituted indole-2-carboxylates. We will provide an in-depth exploration of the synthesis, known biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. This document will delve into their significant potential as antiviral, anticancer, and antimicrobial agents, supported by detailed experimental protocols and mechanistic diagrams.

Introduction: The Significance of the Indole Core

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products, such as the amino acid tryptophan, and synthetic drugs.[3] Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[1] Consequently, indole derivatives have been successfully developed into drugs with a wide spectrum of therapeutic applications, including antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4]

The functionalization of the indole scaffold is a key strategy in drug discovery. Modifications at different positions can profoundly influence a molecule's biological profile. The C2 position, often bearing a carboxylate group, and the C6 position on the benzene ring are particularly important for tuning activity. The methyl group at the C6 position, as we will explore, often contributes to favorable hydrophobic interactions within target binding sites, enhancing potency. This guide synthesizes the current understanding of 6-methyl-indole-2-carboxylate derivatives, highlighting their therapeutic promise.

Foundational Chemistry: Synthesis of the Core Scaffold

The construction of the 6-methyl-1H-indole-2-carboxylate core is typically achieved through well-established synthetic routes. The Fischer indole synthesis is a classic and widely employed method, involving the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative.

A generalized synthetic pathway is as follows:

-

Hydrazone Formation: Reaction of 4-methylphenylhydrazine with an ethyl or methyl pyruvate yields the corresponding hydrazone.

-

Fischer Indolization: The hydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to form the target ethyl or methyl 6-methyl-1H-indole-2-carboxylate.

This foundational scaffold serves as a versatile starting material for further derivatization at the N1, C3, and carboxylate positions to generate a library of analogs for biological screening.[5][6]

Caption: Generalized workflow for Fischer Indole Synthesis.

Antiviral Activities: A Potent Scaffold Against Viral Threats

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as antiviral agents, exhibiting activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV) and influenza.[2][7]

3.1 HIV-1 Integrase Inhibition

A critical area of success for indole-2-carboxylic acid derivatives is the inhibition of HIV-1 integrase, a key enzyme in the viral life cycle responsible for inserting viral DNA into the host genome.[8][9]

Mechanism of Action: These compounds function as integrase strand transfer inhibitors (INSTIs).[8] The mechanism relies on the ability of the indole nucleus and the C2-carboxylate group to form a critical chelating interaction with two magnesium ions (Mg²⁺) within the enzyme's active site.[8][9] This interaction effectively blocks the strand transfer step of integration, halting viral replication.[8] Structural optimization, such as introducing a C6 halogenated benzene ring, can further enhance binding through π-π stacking interactions with viral DNA, significantly improving inhibitory potency.[8]

Caption: Mechanism of HIV-1 Integrase inhibition by chelation.

3.2 Broad-Spectrum Antiviral Activity

Beyond HIV, various indole-2-carboxylate derivatives have been screened for broad-spectrum antiviral activity. Studies have shown potent inhibitory effects against influenza A, influenza B, herpes simplex virus (HSV-1), and Coxsackie B3 (Cox B3) virus.[10] For instance, certain derivatives showed potent activity against influenza A with IC₅₀ values as low as 7.53 µmol/L, while others displayed high selectivity indices against the Cox B3 virus.[10] Structure-activity relationship (SAR) studies indicate that substitutions at the C4, C6, and C7 positions of the indole ring are crucial for modulating this broad-spectrum activity.[10]

| Compound Class | Target Virus | Reported Activity (IC₅₀ / SI) | Reference |

| Indole-2-carboxylate derivative (8f) | Coxsackie B3 (Cox B3) | SI = 17.1 | |

| Indole-2-carboxylate derivative (14f) | Influenza A | IC₅₀ = 7.53 µmol/L; SI = 12.1 | [10] |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | IC₅₀ = 3.11 µM | |

| Optimized Indole-2-carboxylic acid (20a) | HIV-1 Integrase | IC₅₀ = 0.13 µM | [9] |

Anticancer Activity: Targeting Kinase Signaling Pathways

The indole scaffold is a well-established pharmacophore in oncology, with several indole-containing compounds in clinical use.[11][12] Derivatives of 6-methyl-indole-2-carboxylate have emerged as potent antiproliferative agents, primarily by acting as inhibitors of key receptor tyrosine kinases (RTKs) involved in cancer progression.[11]

Mechanism of Action: Many of these compounds function as multi-target kinase inhibitors, simultaneously targeting critical signaling nodes like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[11][13][14]

-

EGFR/VEGFR-2 Inhibition: By binding to the ATP-binding site of these kinases, the indole derivatives block downstream signaling pathways (e.g., RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) that are crucial for cancer cell proliferation, survival, and angiogenesis.[14]

-

Cell Cycle Arrest & Apoptosis: Inhibition of these pathways leads to cell cycle arrest, typically in the G2/M phase, and induces programmed cell death (apoptosis) through the extrinsic pathway, often measured by increased activity of caspases like caspase-3.[11]

Hydrazine-1-carbothioamide and oxadiazole derivatives of the indole-6-carboxylate ester have been identified as particularly potent cytotoxic agents against liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines.[11]

Caption: Inhibition of RTK signaling by indole derivatives.

| Compound Class | Target Kinase(s) | Target Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| Hydrazine-1-carbothioamide (4a) | EGFR | HepG2, HCT-116, A549 | Potent anti-proliferative | [11] |

| Oxadiazole derivative (6c) | VEGFR-2 | HepG2, HCT-116, A549 | Potent anti-proliferative | [11] |

| Indole-2-carboxamides | EGFR, CDK2 | Various | Potent apoptotic activity | [13] |

| Thiazolyl-indole-2-carboxamide (6i) | Multi-target | MCF-7 (Breast) | IC₅₀ = 6.10 µM | [15] |

Antimicrobial and Other Biological Activities

Beyond antiviral and anticancer applications, the 6-methyl-indole-2-carboxylate scaffold has been investigated for other therapeutic properties.

-

Antitubercular Activity: Indole-2-carboxamide derivatives have shown exceptional activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[16] The identified target is the MmpL3 transporter, which is essential for transporting trehalose monomycolate, a key component in building the mycobacterial cell wall.[16] Certain fluorinated analogs exhibit remarkable potency with MIC values as low as 0.012 µM.[16]

-

General Antimicrobial Activity: Various indole derivatives show broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including ESKAPE pathogens.[17] The mechanism of action can involve the disruption of cell membrane integrity or the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[17]

-

Central Nervous System (CNS) Activity: Early investigations into functionalized indole-2-carboxylates revealed potential tranquilizing and anticonvulsant properties, suggesting that this scaffold could also be explored for neurological applications.[5][6]

Key Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibitory Assay

To ensure the trustworthiness and reproducibility of findings, a robust experimental protocol is essential. The following describes a standard procedure for evaluating the EGFR inhibitory activity of synthesized compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the EGFR tyrosine kinase enzyme.

Materials:

-

Recombinant human EGFR enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Erlotinib)

-

96-well microtiter plates

-

ELISA-based detection system (e.g., anti-phosphotyrosine antibody conjugated to HRP, and a suitable substrate like TMB)

-

Plate reader

Step-by-Step Methodology:

-

Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the wells with wash buffer to remove any unbound substrate.

-

Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor (Erlotinib) in kinase buffer. Include a control well with DMSO only (no inhibitor) and a blank well (no enzyme).

-

Kinase Reaction: To each well, add the kinase buffer, the diluted test compound (or control), and the recombinant EGFR enzyme.

-

Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and wash the wells. Add a primary antibody specific for phosphorylated tyrosine residues (anti-phosphotyrosine-HRP) and incubate.

-

Signal Generation: After washing, add the HRP substrate (e.g., TMB). The enzyme will catalyze a color change proportional to the amount of substrate phosphorylation.

-

Measurement: Stop the color development with a stop solution (e.g., H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 6-methyl substituted indole-2-carboxylate scaffold represents a highly versatile and therapeutically relevant structure in modern drug discovery. The accumulated evidence robustly demonstrates its potential across multiple critical disease areas, including virology, oncology, and infectious diseases. The core structure allows for extensive chemical modification, enabling the fine-tuning of activity and specificity against biological targets ranging from viral enzymes like HIV integrase to essential bacterial transporters and oncogenic kinases.

The future of this chemical class is promising. Key areas for future research should include:

-

Lead Optimization: Further elaboration of structure-activity relationships to enhance potency and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds.

-

In Vivo Evaluation: Moving the most promising in vitro candidates into preclinical animal models to validate their efficacy and safety.

-

Exploration of New Targets: Leveraging the scaffold's versatility to screen against other emerging therapeutic targets.

For drug development professionals, the 6-methyl-indole-2-carboxylate core offers a validated starting point for building next-generation therapeutics with the potential for high efficacy and novel mechanisms of action.

References

- Synthesis and biological activity of functionalized indole-2-carboxyl

- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv

-

(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. - ResearchGate. (URL: [Link])

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (URL: )

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (URL: [Link])

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: _)

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (URL: [Link])

- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed Central. (URL: )

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI. (URL: [Link])

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. (URL: )

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (URL: [Link])

-

Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed. (URL: [Link])

-

Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (URL: [Link])

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - NIH. (URL: [Link])

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (URL: [Link])

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 6-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Among these, indole-2-carboxylate derivatives have emerged as a promising class with a diverse range of therapeutic applications. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific analog, Ethyl 6-methyl-1H-indole-2-carboxylate. By synthesizing data from studies on structurally related compounds, we elucidate a rational basis for investigating its efficacy in oncology, virology, and inflammatory disorders. This document serves as a comprehensive resource for researchers, offering not only a theoretical framework of potential mechanisms of action but also detailed, actionable experimental protocols for target identification and validation. Our objective is to provide a roadmap for accelerating the preclinical development of this intriguing molecule.

Introduction: The Therapeutic Promise of the Indole-2-Carboxylate Scaffold

The indole ring system is a ubiquitous structural motif in natural products and synthetic molecules, renowned for its ability to interact with a wide array of biological targets. The unique electronic properties of the indole nucleus, coupled with the versatility of its chemical functionalization, have made it a cornerstone of modern drug discovery. The indole-2-carboxylate moiety, in particular, has been identified as a key pharmacophore in compounds exhibiting potent anticancer, antiviral, and anti-inflammatory activities.

Derivatives of indole-2-carboxylate have demonstrated the capacity to modulate key cellular processes implicated in various pathologies. For instance, studies have revealed their potential as potent antiproliferative agents against a range of cancer cell lines, including HepG2, A549, and MCF7.[1] Furthermore, the indole-2-carboxylic acid scaffold has been shown to be a promising starting point for the development of novel HIV-1 integrase inhibitors.[2][3] This diverse bioactivity underscores the therapeutic potential inherent in this chemical class and provides a strong impetus for the investigation of novel analogs such as this compound.

Prioritizing Potential Therapeutic Targets for this compound

Based on the established biological activities of structurally analogous indole-2-carboxylates, we have identified three high-priority therapeutic areas for this compound: Oncology, Virology, and Inflammation. For each area, we propose specific molecular targets and outline the scientific rationale for their selection.

Oncology: A Multi-pronged Attack on Cancer Progression

The anticancer potential of indole-2-carboxylate derivatives appears to be multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and proliferation.

2.1.1. Putative Target 1: Receptor Tyrosine Kinases (RTKs)

Many indole-based compounds are potent and selective kinase inhibitors.[4] A series of thiazolyl-indole-2-carboxamide derivatives have demonstrated inhibitory activity against key protein kinases such as EGFR, HER2, and VEGFR-2.[5] The 6-methyl substitution on the indole ring of our lead compound may influence its binding affinity and selectivity for the ATP-binding pocket of these kinases.

2.1.2. Putative Target 2: Cyclin-Dependent Kinase 2 (CDK2)

Dysregulation of the cell cycle is a hallmark of cancer. Indole-2-carboxamide derivatives have been identified as effective CDK2 inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6] The ethyl ester and 6-methyl group of this compound could confer favorable interactions within the CDK2 active site.

2.1.3. Putative Target 3: Poly (ADP-ribose) Polymerase (PARP)

The induction of PARP cleavage is a known mechanism of action for some antiproliferative indole-2-carboxylate derivatives.[1] This suggests an indirect effect on DNA repair pathways, potentially sensitizing cancer cells to other therapeutic agents.

Signaling Pathway Visualization:

Caption: Proposed mechanism of antiviral action for this compound.

Inflammation: Modulating Pro-inflammatory Pathways

Certain indolizine derivatives, structurally related to indoles, have demonstrated significant anti-inflammatory properties.

2.3.1. Putative Targets: COX-2, TNF-α, and IL-6

Novel indolizine derivatives have been shown to selectively target and reduce the levels of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). [7]These are key mediators of the inflammatory response. The anti-inflammatory potential of this compound warrants investigation, focusing on its ability to suppress the expression and/or activity of these pro-inflammatory molecules.

Inflammatory Cascade Modulation:

Caption: A streamlined workflow for the experimental validation of therapeutic targets.

Conclusion and Future Directions

This compound represents a promising lead compound with the potential for therapeutic intervention in oncology, virology, and inflammatory diseases. The scientific rationale and experimental protocols detailed in this guide provide a solid foundation for its preclinical evaluation. Future studies should focus on in vivo efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and drug-like properties. The multifaceted nature of the indole-2-carboxylate scaffold suggests that a thorough investigation of this compound could unveil novel therapeutic avenues and ultimately contribute to the development of next-generation medicines.

References

-

Wang, Z., et al. (2014). Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry, 84, 531-539. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

Hamilton, A. J., et al. (2024). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 15(3), 633-640. [Link]

-

Aljabr, G., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 18(1), 29-41. [Link]

-

Sweidan, K., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Scilit. [Link]

-

Li, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]

-

Gunosewoyo, H., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 345(10), 806-817. [Link]

-

Al-Warhi, T., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(2), 333. [Link]

-

de Heuvel, D., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

Abdel-Wahab, B. F., et al. (2012). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, 355(11), e2200277. [Link]

Sources

- 1. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of Ethyl 6-methyl-1H-indole-2-carboxylate in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold endowed with a remarkable capacity for molecular recognition across a diverse array of biological targets.[1][2] Its inherent structural features, including a hydrogen bond donor, a hydrophobic surface, and a rich π-electron system, provide a versatile template for the design of therapeutic agents. This guide delves into the specific utility of a decorated indole fragment, ethyl 6-methyl-1H-indole-2-carboxylate, as a strategic starting point in fragment-based drug discovery (FBDD). We will explore its synthesis, physicochemical properties, and rationale for its application, drawing upon established principles and analogous structures to illuminate its potential in generating novel lead compounds.

The this compound Fragment: A Profile

The subject of this guide is a small, yet strategically designed molecule. Its core components are:

-

The Indole Core: A bicyclic aromatic heterocycle that provides a rigid and versatile scaffold for interaction with biological macromolecules.

-

The Ethyl Ester at Position 2: This group can act as a hydrogen bond acceptor and its ester linkage offers a potential metabolic handle. It also provides a vector for synthetic elaboration.

-

The Methyl Group at Position 6: This seemingly simple modification is of critical importance. It imparts a degree of lipophilicity and can probe specific hydrophobic pockets within a target's binding site. The position of this substituent can significantly influence binding affinity and selectivity.[3][4]

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in FBDD |

| Molecular Weight | ~203.24 g/mol | Falls within the "Rule of Three" for fragments (<300 Da) |

| cLogP | ~2.8 | Indicates moderate lipophilicity, balancing solubility and binding |

| Hydrogen Bond Donors | 1 (indole N-H) | Enables key interactions with protein backbones or side chains |

| Hydrogen Bond Acceptors | 2 (ester carbonyl) | Provides additional points for directed binding |

| Rotatable Bonds | 3 | Offers conformational flexibility to adapt to a binding site |

These values are estimations and would require experimental validation.

Synthesis of the Core Fragment: A Practical Approach

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[5][6][7] This approach is well-suited for the synthesis of this compound.

Proposed Synthetic Pathway: Fischer Indole Synthesis

Caption: Proposed Fischer indole synthesis of the target fragment.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Hydrazone Formation

-

To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add ethyl pyruvate (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.

-

The resulting hydrazone intermediate can often be precipitated by the addition of water and collected by filtration.

Causality: The initial condensation reaction between the hydrazine and the ketone forms the key hydrazone intermediate. The use of a salt of a weak acid (sodium acetate) helps to buffer the reaction medium.

Step 2: Indolization

-

Suspend the dried hydrazone intermediate in a suitable solvent, such as ethanol or glacial acetic acid.

-

Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).[6]

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The crude product will precipitate and can be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The acid catalyst facilitates the tautomerization of the hydrazone to its enamine form, which then undergoes a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[6] The choice of acid and solvent can influence the reaction yield and purity.

The Role of this compound in a Fragment-Based Campaign

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments.[9][10] The this compound fragment is an excellent candidate for such campaigns due to its optimal balance of complexity, functionality, and physicochemical properties.

The "Why": Rationale for Fragment Selection

-

Privileged Scaffold: The indole core is a well-established pharmacophore, increasing the probability of identifying biologically relevant interactions.[1][2]

-

Strategic Substitution: The 6-methyl group provides a handle to explore a specific hydrophobic pocket. Structure-activity relationship (SAR) studies on various indole-based compounds have shown that substitution at the 6-position can be critical for potency and selectivity.[3][4]

-

Vectors for Growth: The indole nitrogen (N1) and the ethyl ester at C2 provide clear vectors for chemical elaboration, allowing for the "growing" of the fragment into a more potent lead compound.

A Typical FBDD Workflow

Caption: A generalized workflow for fragment-based drug discovery.

From Fragment to Lead: A Structure-Guided Approach

Once this compound is identified as a "hit" in a fragment screen, the next critical phase is lead optimization. This process is ideally guided by structural biology, such as X-ray crystallography or NMR, to visualize the binding mode of the fragment.

Case Study Analogy: Targeting the NMDA Receptor

While a direct crystal structure of our target fragment bound to a protein is not available, we can draw parallels from studies on related indole-2-carboxylates. For instance, derivatives of indole-2-carboxylate have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine binding site.[4] Studies on these compounds revealed that a chloro group at the 6-position, analogous to our methyl group in terms of occupying a specific pocket, was crucial for high affinity.[4]

Strategies for Fragment Elaboration

Assuming a hypothetical binding mode where the 6-methyl group is buried in a hydrophobic pocket and the ester is solvent-exposed, several lead optimization strategies can be envisioned:

-

Elaboration at N1: The indole nitrogen can be alkylated or acylated to introduce new functionalities that can interact with nearby residues or improve physicochemical properties.

-

Modification of the C2-Ester: The ethyl ester can be hydrolyzed to the carboxylic acid to introduce a charge or converted to an amide to explore new hydrogen bonding interactions. A variety of amines can be coupled to the carboxylic acid to probe different regions of the binding site.[11]

-

Substitution at other positions: Further decoration of the indole ring at positions 3, 4, 5, or 7 can be explored to enhance potency and selectivity.

Biological Evaluation: Assaying for Activity

The choice of biological assays will be dictated by the therapeutic target. However, for indole-based compounds, a common starting point is to screen against a panel of kinases, as many indole derivatives exhibit kinase inhibitory activity.[12]

Example Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of compounds derived from the this compound fragment against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, the substrate peptide, and the test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation: The assay should include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) to ensure the assay is performing correctly. The Z'-factor should be calculated to assess the quality of the assay.

Conclusion: A Fragment of Great Potential

This compound represents a strategically designed fragment with significant potential in drug discovery. Its combination of a privileged indole scaffold, a strategically placed methyl group for probing hydrophobic interactions, and clear vectors for synthetic elaboration makes it an attractive starting point for FBDD campaigns. While direct experimental data for this specific fragment is limited, by leveraging our understanding of indole chemistry, FBDD principles, and SAR data from analogous structures, we can confidently propose its utility in the generation of novel, high-quality lead compounds for a range of therapeutic targets. The path from this simple fragment to a clinical candidate is a testament to the power of rational, structure-guided drug design.

References

-